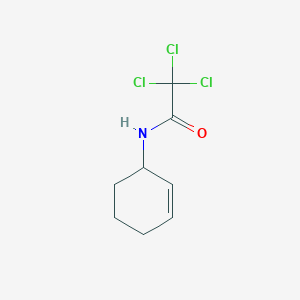
2,2,2-Trichloro-N-(cyclohex-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C8H10Cl3NO. This compound is known for its unique structure, which includes a trichloroacetamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- typically involves the reaction of trichloroacetyl chloride with cyclohexenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- may involve continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-(3-methyl-2-butenyl)-
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is unique due to its combination of a trichloroacetamide group with a cyclohexene ring. This structural feature imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of the cyclohexene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propiedades
Número CAS |
59874-94-1 |
|---|---|
Fórmula molecular |
C8H10Cl3NO |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-cyclohex-2-en-1-ylacetamide |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,12,13) |
Clave InChI |
FVOHBENPTIIWPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

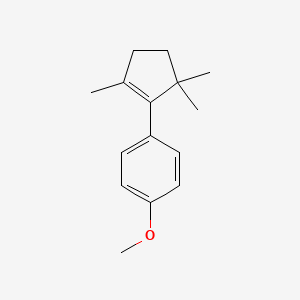
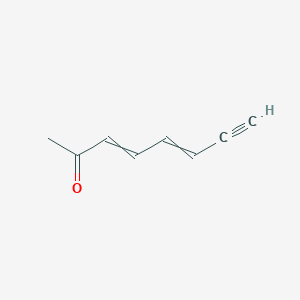
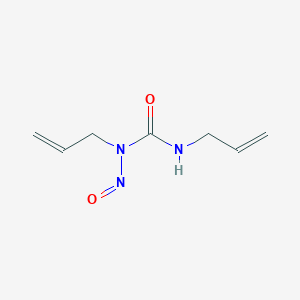
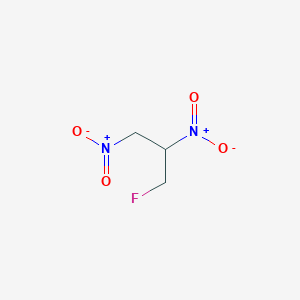

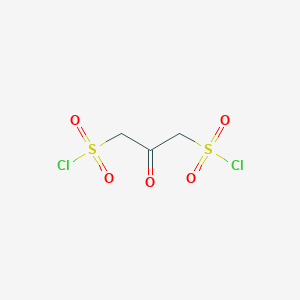
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
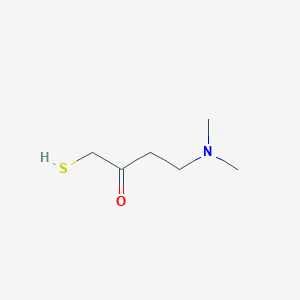
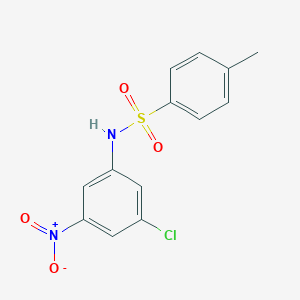
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
